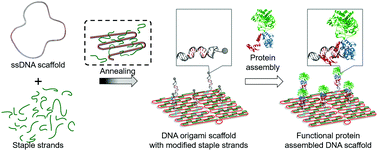Protein adaptors assemble functional proteins on DNA scaffolds
Chemical Communications Pub Date: 2019-09-27 DOI: 10.1039/C9CC04661E
Abstract
DNA is an attractive molecular building block to construct nanoscale structures for a variety of applications. In addition to their structure and function, modification the DNA nanostructures by other molecules opens almost unlimited possibilities for producing functional DNA-based architectures. Among the molecules to functionalize DNA nanostructures, proteins are one of the most attractive candidates due to their vast functional variations. DNA nanostructures loaded with various types of proteins hold promise for applications in the life and material sciences. When loading proteins of interest on DNA nanostructures, the nanostructures by themselves act as scaffolds to specifically control the location and number of protein molecules. The methods to arrange proteins of interest on DNA scaffolds at high yields while retaining their activity are still the most demanding task in constructing usable protein-modified DNA nanostructures. Here, we provide an overview of the existing methods applied for assembling proteins of interest on DNA scaffolds. The assembling methods were categorized into two main classes, noncovalent and covalent conjugation, with both showing pros and cons. The recent advance of DNA-binding adaptor mediated assembly of proteins on the DNA scaffolds is highlighted and discussed in connection with the future perspectives of protein assembled DNA nanoarchitectures.


Recommended Literature
- [1] Interfacial polymerisation of anilinium at Langmuir monolayers
- [2] Palladium-catalyzed intermolecular fluoroesterification of styrenes: exploration and mechanistic insight†
- [3] Motion, deformation and pearling of ferrofluid droplets due to a tunable moving magnetic field
- [4] Back cover
- [5] Lead encapsulation by a golden clamp through multiple electrostatic, metallophilic, hydrogen bonding and weak interactions†
- [6] Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts†
- [7] Effect of water on the catalytic behaviour of VPO in the selective oxidation of propane to acrylic acid
- [8] Contents list
- [9] Contents list
- [10] Integration of isothermal amplification with quantum dot-based fluorescence resonance energy transfer for simultaneous detection of multiple microRNAs†

Journal Name:Chemical Communications
Research Products
-
CAS no.: 115648-90-3
-
CAS no.: 1517-51-7









